N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-19-8-12(15(18-19)22-2)14(20)17-10-16(21,11-5-7-23-9-11)13-4-3-6-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFJTPKCGHION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 310.4 g/mol
- Molecular Formula: C13H14N2O3S2
Research indicates that compounds with similar structures often exhibit diverse biological activities. For instance, derivatives of pyrazole have been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms through which this compound operates are still under investigation but may include:
- Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit various enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain pathways .
- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
- Antimicrobial Effects: Compounds with thiophene rings have demonstrated antimicrobial properties, which may extend to this compound as well .
Biological Activity Data
The following table summarizes some biological activities reported for similar compounds within the same class:
| Activity | Compound Type | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Pyrazole derivatives | 5.85 µM (benzamide) | |
| Anti-inflammatory | COX inhibitors | 92.4 µM (various) | |
| Antimicrobial | Thiophene derivatives | Varies by strain |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity: A study on benzamide derivatives reported significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that similar pyrazole-based compounds may also exhibit potent anticancer effects.
- Inflammation Modulation: Research on pyrazole derivatives indicates their potential as COX inhibitors, which could be beneficial in treating inflammatory conditions . This aligns with the expected activity of our compound.
- Antimicrobial Studies: Thiophene-containing compounds have shown promise against various bacterial strains, suggesting that our compound could also possess similar antimicrobial properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiophene and pyrazole structures as anticancer agents. For instance, derivatives similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth and survival .
Antimicrobial Properties
The compound has also shown promise in antimicrobial research. Studies indicate that thiophene derivatives exhibit substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of hydroxyl and methoxy groups enhances the interaction with bacterial cell membranes, potentially leading to increased permeability and cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene rings or modifications to the pyrazole core can significantly impact biological activity. For example, compounds with electron-donating groups tend to exhibit enhanced anticancer properties due to improved binding affinity to target proteins .
Case Study 1: Anticancer Efficacy
A study involving a series of synthesized pyrazole derivatives demonstrated that modifications on the thiophene rings led to varying degrees of cytotoxicity against cancer cell lines. One derivative showed an IC50 value comparable to that of cisplatin, a standard chemotherapeutic agent, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity Assessment
In vitro testing revealed that certain derivatives exhibited significant inhibition against pathogenic bacteria. The most active compounds were subjected to further analysis to determine their mechanisms of action, which included disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl and thiophene groups are susceptible to oxidation under controlled conditions:
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Key Insight : Oxidation of the hydroxyl group generates a ketone, while thiophene rings form sulfoxides/sulfones, depending on stoichiometry.
Reduction Reactions
The carboxamide and methoxy groups can undergo reduction:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxamide reduction | LiAlH₄ in THF, 0°C → RT | Amine derivative (-CONH₂ → -CH₂NH₂) | 75–80% | |
| Methoxy group demethylation | BBr₃ in CH₂Cl₂, -78°C | Phenolic hydroxyl group (-OCH₃ → -OH) | 82–85% |
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Mechanistic Note : LiAlH₄ selectively reduces the carboxamide to an amine without affecting thiophene rings.
Nucleophilic Substitution
The hydroxyl group serves as a site for nucleophilic displacement:
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Example : Reaction with hydrazine replaces the hydroxyl group with an amine, forming hydrazide derivatives.
Electrophilic Aromatic Substitution (EAS)
Thiophene rings undergo regioselective EAS:
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Regioselectivity : Nitration occurs preferentially at the 5-position of thiophene due to electronic effects .
Cyclization and Heteroannulation
The compound participates in cyclization to form fused heterocycles:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With thiourea | HCl, reflux | Thienopyrimidinone derivatives | 70–75% | |
| With ethyl cyanoacetate | K₂CO₃, DMF, 80°C | Pyrazolopyridine hybrids | 60–65% |
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Application : Thienopyrimidinones derived from this compound show anticancer activity (IC₅₀ = 3.2–5.8 µM against MCF-7 cells) .
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis modifies the carboxamide and methoxy groups:
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Kinetics : Hydrolysis of the carboxamide follows pseudo-first-order kinetics under acidic conditions.
Cross-Coupling Reactions
The thiophene rings enable Pd-catalyzed cross-coupling:
Preparation Methods
Hydroxylation and Amine Protection
The hydroxy group is introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, with tert-butyldimethylsilyl (TBS) protection to prevent side reactions during subsequent steps. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).
Carboxamide Bond Formation
The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane at 0°C. The amine component is then coupled in tetrahydrofuran (THF) with triethylamine as a base, yielding the final carboxamide.
Critical parameters :
- Molar ratio (acid:amine): 1:1.2
- Reaction time: 12–15 hours
- Yield: 65–70%
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazole ring and equatorial orientation of thiophene substituents, with intramolecular hydrogen bonding between the hydroxyl and amide groups stabilizing the conformation.
Challenges and Mitigation Strategies
Steric Hindrance
The proximity of thiophene-2-yl and thiophene-3-yl groups reduces nucleophilic attack efficiency during amide coupling. Using excess acyl chloride (1.5 eq) and prolonged reaction times (18 hours) improves yields.
Regioselectivity in Pyrazole Formation
Competing 1,3- and 1,5-regioisomers are minimized by slow addition of methylhydrazine and maintaining pH < 4.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 58 | 98 | Regioselective thiophene addition |
| Mannich Reaction | 62 | 95 | Simultaneous amine introduction |
| Mitsunobu Hydroxylation | 75 | 99 | Stereochemical control |
Scale-Up Considerations
Pilot-scale production (100 g) employs continuous flow chemistry for the acyl chloride formation, reducing exothermic risks. THF is replaced with 2-MeTHF for greener solvent compliance.
Q & A
Q. What are the common synthetic routes for preparing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Intermediate preparation : Thiophene and pyrazole derivatives are synthesized separately. For example, thiophene moieties can be functionalized via Friedel-Crafts alkylation or Suzuki coupling to introduce hydroxyl groups .
- Coupling reactions : Carboxamide linkages are formed using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Cyclization : Pyrazole rings are constructed via cyclocondensation of hydrazines with β-keto esters, optimized at 80–100°C in ethanol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DMF/water) ensures >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR spectroscopy : - and -NMR confirm substituent positions and stereochemistry. For example, the hydroxyethyl group shows a triplet at δ 4.2–4.5 ppm, while thiophene protons appear as doublets near δ 7.1–7.3 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (e.g., ~394.45 g/mol for related analogs) .
- IR spectroscopy : Absorptions at 1650–1680 cm confirm carboxamide C=O stretching, while 3200–3400 cm indicates -OH groups .
- X-ray crystallography : Resolves absolute configuration for chiral centers, critical for biological activity studies .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility testing via shake-flask method at 25°C shows <0.1 mg/mL in PBS (pH 7.4), necessitating DMSO stock solutions for biological assays .
- Stability : Degrades under acidic (pH <3) or alkaline (pH >9) conditions. Stability studies via HPLC at 37°C in PBS indicate >90% integrity over 24 hours. Store desiccated at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
Methodological Answer:
- Reaction optimization : Use design of experiments (DoE) to screen parameters (temperature, solvent, catalyst). For example, Huisgen cycloaddition yields improve from 60% to 85% using Cu(I) catalysts in DMF at 50°C .
- Flow chemistry : Continuous flow systems reduce side reactions (e.g., epimerization) and enhance reproducibility .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic profiling : LC-MS/MS identifies metabolites that may deactivate the compound in vivo. For example, hydroxylation at the thiophene ring reduces potency .
- Protein binding assays : Equilibrium dialysis quantifies plasma protein binding (>95% binding observed in murine models), explaining reduced free drug availability .
- Pharmacokinetic modeling : Compartmental models correlate in vitro IC with in vivo efficacy, guiding dose adjustments .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Replace thiophene with furan or phenyl groups to assess electronic effects. For example, thiophene-to-furan substitution decreases IC by 10-fold in kinase inhibition assays .
- Molecular docking : AutoDock Vina predicts binding modes with target proteins (e.g., EGFR), guiding rational modifications to the carboxamide group .
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., methoxy vs. ethoxy) to activity, revealing the 3-methoxy group enhances target affinity by 2.5× .
Q. What advanced techniques are used to elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to target proteins (e.g., K = 120 nM for HSP90) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stabilization upon compound treatment .
- CRISPR-Cas9 knockout models : Validate specificity by deleting putative targets (e.g., COX-2) and assessing loss of compound activity .
Q. How can computational modeling accelerate the design of derivatives with improved properties?
Methodological Answer:
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts reactive sites for functionalization .
- Machine learning (ML) : Train models on existing SAR data to prioritize derivatives with predicted IC <100 nM and LogP <3 .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
